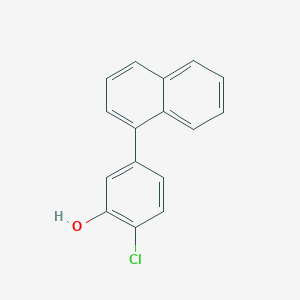

2-Chloro-5-(naphthalen-1-yl)phenol

Description

Historical Perspectives on Substituted Phenolic and Naphthalene (B1677914) Systems

The study of phenolic compounds has been a cornerstone of organic chemistry for centuries. Phenol (B47542) itself was first isolated in its pure form in 1834, and its structure was confirmed in 1842. guidechem.com Historically, phenols and their derivatives were recognized for their potent antimicrobial properties, famously used by Joseph Lister in antiseptic surgery. guidechem.com Over time, research expanded to "substituted phenols," which are phenolic compounds with additional functional groups attached to the benzene (B151609) ring. a2bchem.com These substitutions can dramatically alter the chemical and physical properties of the parent phenol, leading to a vast array of applications, from pharmaceuticals to polymers. aablocks.com

Naphthalene, the simplest polycyclic aromatic hydrocarbon (PAH), consists of two fused benzene rings. nih.govguidechem.com Its discovery in the early 19th century from coal tar opened a new chapter in aromatic chemistry. chemicalbook.com Naphthalene and its derivatives have become crucial industrial intermediates. chemicalbook.com They are used as starting materials for the synthesis of dyes, pigments, resins, and pharmaceuticals. guidechem.comchemicalbook.com For instance, sulfonated naphthalenes act as surfactants, and certain derivatives are used to manufacture insecticides and beta-blockers. nist.gov The study of naphthalene's fused-ring structure was fundamental to understanding aromaticity and the behavior of more complex PAHs. nih.govnist.gov The combination of phenolic and naphthalenic structures in a single molecule, as seen in naphthols, created a versatile class of compounds used widely as coupling agents in dye synthesis and as precursors for more complex organic molecules.

Structural Significance within Aromatic Halogeno-Compounds

2-Chloro-5-(naphthalen-1-yl)phenol is classified as an aromatic halogeno-compound, or haloarene. chemicalbook.com The defining feature of these compounds is one or more halogen atoms directly bonded to an aromatic ring. hymasynthesis.comnih.gov The presence of the chlorine atom on the phenol ring in this compound has several significant structural and electronic implications.

The carbon-halogen bond in haloarenes is notably different from that in non-aromatic haloalkanes. Due to resonance, the lone pair electrons on the chlorine atom can be delocalized into the pi-system of the benzene ring. chemicalbook.com This imparts a partial double-bond character to the C-Cl bond, making it stronger and shorter than a typical C-Cl single bond. chemicalbook.com Consequently, the chlorine atom is less susceptible to simple nucleophilic substitution reactions compared to its alkyl halide counterparts.

Furthermore, the carbon atom of the C-Cl bond in a haloarene is sp² hybridized, which has more s-character and is more electronegative than the sp³ hybridized carbon in an alkyl halide. chemicalbook.com This increased electronegativity means the sp² carbon holds the bonding electrons more tightly, further contributing to the lower reactivity of the C-Cl bond. chemicalbook.com The halogen itself exerts two opposing electronic effects on the aromatic ring: it is deactivating due to its electron-withdrawing inductive effect (-I) but is ortho-, para-directing in electrophilic aromatic substitution reactions due to its electron-donating resonance effect (+R). In the case of this compound, the chlorine atom, the hydroxyl group, and the bulky naphthalene substituent all influence the electron density and steric accessibility of the phenol ring, thereby directing the course of further chemical transformations. The large, planar naphthalene moiety contributes significantly to the molecule's size and potential for pi-pi stacking interactions, a key factor in materials science applications.

Overview of Research Trajectories for the Chemical Compound

Specific, published research focusing exclusively on this compound is limited. However, based on the reactivity and applications of its structural components—chlorophenols, naphthols, and biaryl systems—several potential research trajectories can be outlined.

Synthetic Chemistry: The primary research interest in a molecule like this compound would likely be as a building block or intermediate in organic synthesis. The hydroxyl group can be a site for etherification or esterification, while the aromatic rings can undergo further substitution reactions. A significant area of modern synthetic chemistry involves cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to form new carbon-carbon or carbon-heteroatom bonds. This compound could serve as a precursor for creating more complex, poly-functionalized biaryl or terphenyl systems, which are scaffolds for many functional materials and pharmaceutical agents.

Materials Science: The rigid, planar structure of the naphthalene unit combined with the potential for hydrogen bonding from the phenolic hydroxyl group makes this compound and its derivatives potential candidates for the development of liquid crystals or organic light-emitting diodes (OLEDs). Research into azo dyes has shown that molecules containing both chlorophenol and naphthol components can be synthesized and exhibit interesting structural and optical properties, suggesting a possible application area. chemicalbook.com

Pharmaceutical and Agrochemical Research: Substituted phenols and biaryl structures are common motifs in biologically active compounds. For example, a recent study synthesized a series of complex 2-chloro-nitrobenzamide derivatives and tested them for antidiabetic activity, demonstrating the utility of the chlorophenyl moiety in medicinal chemistry. While there is no available data on the biological activity of this compound, it could be a target for screening programs or a starting point for the synthesis of new potential therapeutic agents or pesticides.

Given the lack of dedicated studies, initial research would likely focus on developing an efficient synthesis for the compound, followed by full characterization using modern spectroscopic methods (NMR, IR, Mass Spectrometry) and single-crystal X-ray diffraction to unequivocally determine its three-dimensional structure. chemicalbook.com This foundational work would be essential before exploring its utility in the aforementioned research areas.

Compound Data Tables

Table 1: Properties of this compound Data for this compound is limited and primarily based on computational values from chemical databases.

| Property | Value | Source |

| CAS Number | 1261955-90-1 | nih.govguidechem.comnist.gov |

| Molecular Formula | C₁₆H₁₁ClO | nih.govnist.gov |

| Molecular Weight | 254.71 g/mol | guidechem.comnist.gov |

| Synonyms | 2-chloro-5-naphthalen-1-ylphenol | nist.gov |

| Topological Polar Surface Area | 20.2 Ų | nist.gov |

| Complexity | 280 | nist.gov |

Table 2: Comparison of Related Phenolic Compounds This table provides data for structurally related compounds to offer context.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 2-Chlorophenol | 95-57-8 | C₆H₅ClO | 128.56 | 8-9 | 174-175 |

| 2-Chloro-5-methylphenol | 615-74-7 | C₇H₇ClO | 142.58 | 46-48 | 196 |

| 2-(Naphthalen-2-yl)phenol | 78210-35-2 | C₁₆H₁₂O | 220.27 | Not Available | Not Available |

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-5-naphthalen-1-ylphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11ClO/c17-15-9-8-12(10-16(15)18)14-7-3-5-11-4-1-2-6-13(11)14/h1-10,18H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJZQJZBUCIFWRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C3=CC(=C(C=C3)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategic Synthetic Methodologies for 2 Chloro 5 Naphthalen 1 Yl Phenol

Evolution of Synthetic Paradigms for Arylated Phenols

The synthesis of arylated phenols, a structural motif present in many pharmaceuticals and advanced materials, has undergone a significant evolution. Early methods often relied on harsh conditions, such as the Ullmann condensation, which typically required high temperatures and stoichiometric amounts of copper. While foundational, these approaches often suffered from limited substrate scope and poor functional group tolerance.

The advent of transition-metal-catalyzed cross-coupling reactions, particularly those developed by Suzuki, Stille, and Negishi, marked a paradigm shift. These methods provided milder and more versatile pathways for constructing the critical aryl-aryl bond. The development of specialized phosphine (B1218219) ligands further expanded the scope of these reactions, enabling the coupling of electronically diverse and sterically hindered partners.

More recently, strategies involving C-H activation have emerged as a powerful tool, offering a more atom-economical approach by directly coupling C-H bonds of one aromatic ring with a halogenated partner. Alongside these C-C bond-forming reactions, advancements in nucleophilic aromatic substitution (SNAr) have provided alternative routes, especially for electronically biased systems. wikipedia.org Modern SNAr protocols, sometimes employing radical-mediated pathways, can proceed under milder conditions and expand the scope to include previously unreactive, electron-rich aryl halides. osti.gov These evolving paradigms provide a diverse toolbox for approaching a complex target like 2-Chloro-5-(naphthalen-1-yl)phenol.

Electrophilic Aromatic Substitution Approaches

Electrophilic aromatic substitution (SEAr) represents a fundamental strategy for the functionalization of aromatic rings. For the target molecule, this could involve either the chlorination of a pre-formed naphthyl-phenol or the hydroxylation of a naphthyl-chlorobenzene scaffold.

This approach envisions the synthesis of a 3-(naphthalen-1-yl)phenol (B6324742) precursor, followed by a regioselective chlorination step. The hydroxyl group of a phenol (B47542) is a potent ortho-, para-directing activator for electrophilic substitution. The existing naphthyl substituent at the 5-position (meta to the hydroxyl group) would exert steric hindrance and electronic effects, influencing the final position of the incoming chloro group.

The primary challenge is to direct the chlorination specifically to the C2 position (ortho to the hydroxyl group and adjacent to the naphthyl substituent) while avoiding chlorination at the C4 and C6 positions. Uncontrolled chlorination of phenols often leads to a mixture of isomers. However, modern methods have demonstrated remarkable control over regioselectivity through the use of specific catalysts. For instance, Lewis basic selenoether and bis-thiourea catalysts have been shown to strongly favor ortho-chlorination of various phenols with high selectivity over the electronically preferred para-position. nsf.gov

Table 1: Catalyst-Controlled Regioselective Chlorination of Phenols

| Phenol Substrate | Chlorinating Agent | Catalyst | Solvent | Ortho:Para Ratio | Reference |

|---|---|---|---|---|---|

| Phenol | N-Chlorosuccinimide (NCS) | Bis-thiourea | Chloroform | >20:1 | nsf.gov |

| Phenol | N-Chlorosuccinimide (NCS) | Selenoether | Chloroform | >20:1 | nsf.gov |

| o-Cresol | Sulfuryl Chloride | Tetrahydrothiopyran | Dichloromethane | 1:45.7 | researchgate.netencyclopedia.pub |

| m-Cresol | Sulfuryl Chloride | Dialkyl Sulfide | Dichloromethane | 1:17.3 | encyclopedia.pub |

This table presents examples of catalyst systems that can influence the regiochemical outcome of phenol chlorination. The data illustrates how catalyst choice can overcome the substrate's innate electronic preferences to yield specific isomers.

Applying this logic, the chlorination of 3-(naphthalen-1-yl)phenol using a catalyst designed for ortho-selectivity could potentially yield the desired this compound. The bulky naphthyl group might further enhance selectivity by sterically hindering the C4 and C6 positions.

An alternative electrophilic substitution strategy involves starting with a naphthalene-substituted chlorobenzene (B131634) and introducing the hydroxyl group in the final step. This route would begin with the synthesis of 1-chloro-3-(naphthalen-1-yl)benzene. The subsequent conversion of the aryl chloride to a phenol is a challenging transformation for unactivated aryl halides. libretexts.org

Classical methods, such as the Dow process, require extreme temperatures and pressures. Modern synthetic chemistry, however, offers milder transition-metal-catalyzed options. Palladium- and copper-catalyzed reactions, often referred to as Buchwald-Hartwig amination analogues or Ullmann-type couplings, can form the C-O bond using hydroxide (B78521) salts or protected alcohol equivalents. youtube.com These reactions often require specialized ligands to facilitate the catalytic cycle.

Another emerging strategy is the cobalt(II)-catalyzed peri-selective hydroxylation of naphthalene (B1677914) systems, although this is specific to a different position on the naphthalene ring itself, it highlights the ongoing development in direct C-H hydroxylation techniques which could potentially be adapted. rsc.org For the target scaffold, direct hydroxylation meta to the chlorine and para to the naphthalene would be required, a significant regiochemical challenge for current C-H activation methods.

Nucleophilic Aromatic Substitution (SNAr) Strategies

Nucleophilic aromatic substitution (SNAr) provides a powerful alternative for constructing arylated systems, proceeding via an addition-elimination mechanism. wikipedia.org This pathway is fundamentally different from SEAr and is contingent on the electronic properties of the aromatic rings. masterorganicchemistry.combyjus.com

This strategy proposes the reaction of a suitably activated chlorinated benzene (B151609) ring with a nucleophilic naphthalene species. A standard chlorobenzene is not electrophilic enough to undergo SNAr. libretexts.org The reaction requires the presence of strong electron-withdrawing groups (EWGs), such as nitro or cyano groups, positioned ortho or para to the leaving group (the chlorine atom). wikipedia.orglibretexts.org

For this approach to be viable, one might start with a molecule like 2,4-dichloro-1-nitrobenzene. A nucleophilic attack by a naphthalenide salt (e.g., naphthalen-1-yl lithium or a naphthyl Grignard reagent) could potentially displace one of the chlorine atoms. However, these strong carbon nucleophiles often favor other reaction pathways over classical SNAr. A more typical SNAr approach would involve forming an aryl ether, which is not the desired C-C bond. Therefore, this specific strategy for forming the C-C bond of the target molecule via a classical SNAr mechanism is less direct and would likely require a transition-metal-catalyzed cross-coupling reaction instead.

A more plausible SNAr approach involves forming the C-O-C ether linkage, which is not the target bond, or potentially forming the C-C bond in a different context. A more relevant strategy for the target molecule would be to couple a halo-naphthalene with a chlorophenol derivative. For instance, reacting a phenoxide nucleophile with an activated halo-naphthalene could be considered.

Let's consider a scenario where the C-C bond is already formed, and we need to introduce the chlorine atom. If we had 5-(naphthalen-1-yl)phenol-2-sulfonate, the sulfonate could act as a leaving group in a nucleophilic substitution with a chloride ion, although this is generally difficult on aryl systems without strong activation.

A more direct application of SNAr principles to form the biaryl bond would involve a nucleophilic naphthalene species and an electrophilic benzene ring. While challenging for C-C bond formation as noted, variations exist. For example, a phenoxide can act as a nucleophile to displace a halide on an activated aromatic ring. acs.org A hypothetical route could involve the reaction of a 2-chlorophenoxide with an activated 1-halonaphthalene (e.g., 1-fluoro-4-nitronaphthalene). This would form an ether linkage, but it demonstrates the principle of phenoxide reactivity in SNAr. acs.orgacs.org The direct displacement of a leaving group on one ring by an aryl anion of another in an SNAr fashion to form a C-C bond remains a less common and more challenging transformation than standard cross-coupling reactions.

Table 2: Representative Nucleophilic Aromatic Substitution Reactions

| Electrophile | Nucleophile | Conditions | Product Type | Reference |

|---|---|---|---|---|

| 2,4-Dinitrochlorobenzene | Dimethylamine | Ethanol, RT | Aryl Amine | libretexts.org |

| Fluorinated Aromatics | Carbohydrate Alcohols | KHMDS, 0 °C to RT | Aryl Ether | acs.org |

| 5-Bromo-1,2,3-triazine | 1-Naphthol (B170400) | K2CO3, DMF, 80 °C | Aryl Ether | acs.org |

| 2,5-Dinitrofuran | Morpholine | Ether, 35 °C | Substituted Furan | arkat-usa.org |

This table showcases various SNAr reactions, highlighting the required activation of the electrophile and the diversity of possible nucleophiles. These principles would need to be adapted for the specific synthesis of this compound.

Transition Metal-Catalyzed Carbon-Carbon Bond Formation

The construction of the aryl-aryl bond in this compound is a prime application for transition metal catalysis. Palladium-based methodologies are the most established and versatile, though other metal systems present viable alternatives. unibo.itnumberanalytics.com The primary challenge lies in selectively coupling the two distinct aromatic fragments, which can be achieved through several powerful named reactions.

Palladium-Mediated Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira, Negishi)

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of C-C bonds with remarkable precision. rsc.orgnobelprize.org These reactions, recognized with the 2010 Nobel Prize in Chemistry, are central to the synthesis of complex molecules like this compound. nobelprize.org The general mechanism involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. nobelprize.orgsemanticscholar.org

Suzuki-Miyaura Coupling The Suzuki-Miyaura reaction is arguably the most widely used method for biaryl synthesis due to its mild conditions, high functional group tolerance, and the commercial availability and stability of its key reagent, the organoboron compound. numberanalytics.comnih.gov For the target molecule, two primary disconnections are feasible:

Coupling of 1-naphthaleneboronic acid with a 2-chloro-5-halophenol (e.g., 2-chloro-5-bromophenol).

Coupling of (3-chloro-5-hydroxyphenyl)boronic acid with 1-halonaphthalene (e.g., 1-bromonaphthalene).

Systematic investigations into the Suzuki-Miyaura coupling of halophenols have shown that heterogeneous catalysts like Palladium on carbon (Pd/C) are effective, particularly when using water as a solvent. nih.gov For less reactive aryl bromides, microwave irradiation can significantly improve reaction rates and yields. nih.gov

| Coupling Partners | Catalyst System | Base | Solvent | Conditions | Yield | Ref |

| Aryl Bromide + Phenylboronic Acid | LaPO₄·Pd nanocatalyst | K₂CO₃ | H₂O | 80 °C, 8 h | High | nih.gov |

| 4-Bromophenol + Phenylboronic Acid | LaPO₄·Pd nanocatalyst | K₂CO₃ | H₂O | 80 °C, 8 h | 86% | nih.gov |

| Iodophenols + Phenol Boronic Acids | Pd/C | K₃PO₄ | H₂O | Conventional Heating | Good | nih.gov |

| Bromophenols + Phenol Boronic Acids | Pd/C | K₃PO₄ | H₂O | Microwave Irradiation | Good | nih.gov |

Negishi Coupling The Negishi coupling utilizes organozinc reagents, which are among the most reactive organometallic partners in palladium-catalyzed couplings. organic-chemistry.orgnih.gov This high reactivity allows for the coupling of less reactive partners, such as aryl chlorides, under mild conditions. nih.govacs.org The synthesis of this compound via Negishi coupling would likely involve the reaction of a 1-naphthalenezinc halide with a dihalophenol, such as 2-chloro-5-bromophenol. A key advantage is the ability to generate the required organozinc reagents in situ from the corresponding aryl halide, which enhances operational simplicity. organic-chemistry.orgfrontiersin.org The development of advanced catalyst systems, particularly those using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos), has enabled these reactions to proceed efficiently at room temperature and with very low catalyst loadings. nih.govacs.org

| Ligand / Precatalyst | Key Features | Substrate Scope | Ref |

| Pd[P(t-Bu)₃]₂ | First general method for aryl chlorides | Aryl Chlorides | nih.gov |

| RuPhos | Efficient for sterically hindered biaryls | Hindered Substrates | nih.gov |

| SPhos | High reactivity, low catalyst loadings | Aryl Chlorides, Hindered Substrates | acs.org |

| XPhos Palladacycle | Effective at room temperature | Broad range of heteroaryl halides | nih.gov |

Heck Reaction The Mizoroki-Heck reaction typically couples an aryl or vinyl halide with an alkene. youtube.comnih.gov A direct synthesis of this compound via the Heck reaction is not straightforward, as it does not directly form an aryl-aryl bond. However, it could be employed in a multi-step sequence. For instance, one could envision a tandem process where an alkene is generated in situ and subsequently coupled. nih.gov The reaction is highly valuable for its ability to form complex, substituted alkenes, which could be intermediates in alternative, more complex pathways to the target structure. youtube.comnih.gov

Sonogashira Coupling The Sonogashira coupling is a robust method for forming C(sp²)–C(sp) bonds by reacting an aryl halide with a terminal alkyne, co-catalyzed by palladium and copper. libretexts.orgorganic-chemistry.orgwikipedia.org Similar to the Heck reaction, this is not a direct route to the biaryl structure of this compound. An indirect strategy would involve coupling a 2-chloro-5-halophenol with 1-ethynylnaphthalene. The resulting alkynyl-bridged intermediate would then require a subsequent transformation, such as reduction and aromatization, to yield the final biaryl product. While powerful for synthesizing conjugated enynes and arylalkynes, its application to this specific target would be less efficient than direct coupling methods like Suzuki or Negishi. libretexts.orgwikipedia.org

Other Catalytic Systems for Aryl-Aryl Linkage

While palladium dominates the field, other transition metals are effective for promoting aryl-aryl bond formation, sometimes offering complementary reactivity or lower cost.

Nickel-Catalyzed Couplings: Nickel catalysts are a cost-effective alternative to palladium and are particularly effective in the reductive coupling of aryl halides. nih.govorganic-chemistry.org For example, nickel systems can catalyze the cross-coupling of aryl bromides or even less reactive aryl chlorides with alkyl halides. nih.gov A notable strategy involves the direct reductive cross-coupling of two different electrophilic aryl halides, avoiding the pre-formation of organometallic reagents. organic-chemistry.org

Rhodium-Catalyzed Couplings: Rhodium catalysts have enabled novel transformations, including a "split cross-coupling" strategy where the C-C bond of a 2,2'-biphenol (B158249) is cleaved and functionalized with two different aryl iodides. nih.gov This approach allows for the modular synthesis of unsymmetrical 2,6-diarylated phenols, representing a conceptually different approach to constructing complex biaryl systems. nih.gov

Copper-Catalyzed Couplings: Copper catalysis, particularly for Ullmann-type reactions, is a classic method for forming C-O and C-C bonds. mdpi.com Modern research has focused on developing ligand-free or MOF-based copper catalysts for the cross-coupling of diarylzinc reagents with aryl iodides, offering an economical and practical alternative to palladium. mdpi.comorganic-chemistry.org

Metal-Free Couplings: An emerging area of research focuses on metal-free aryl-aryl bond formation to enhance sustainability. europa.eu One such method involves the reaction of aryl sulfonamides with benzyne, which rearranges to form a biaryl structure. europa.eu These methods are particularly promising for coupling sterically hindered substrates where metal catalysts may struggle. europa.eu

Green Chemistry Principles in this compound Synthesis

Applying the principles of green chemistry to the synthesis of this compound aims to reduce environmental impact by minimizing waste, conserving energy, and using safer materials. unibo.it

Aqueous Media and Bio-Based Solvents A primary goal of green chemistry is to replace hazardous organic solvents. digitellinc.com Water is an ideal green solvent, and significant progress has been made in adapting palladium-catalyzed couplings to aqueous conditions. nih.govrsc.org The use of "designer" surfactants that form nanomicelles in water enables reactions to proceed at room temperature with high efficiency, as the micelles act as nanoreactors that concentrate the reactants. nih.govyoutube.com This approach not only eliminates volatile organic solvents but also simplifies product isolation, as the palladium catalyst often remains in the aqueous phase. youtube.com Sucrose-assisted protocols in water have also been developed, providing a simple, low-cost, and efficient system for Suzuki reactions at room temperature. rsc.org

Energy Efficiency Conventional synthetic methods often require significant energy input for heating reactions for extended periods. youtube.com Microwave-assisted synthesis has emerged as a powerful tool for accelerating reaction rates, often reducing reaction times from hours to minutes and improving yields. nih.govmdpi.com This is particularly beneficial for activating less reactive substrates like aryl chlorides in Heck and Suzuki couplings. nih.govmdpi.com The ultimate goal is the development of catalyst systems that are so active they can operate efficiently at ambient temperatures, eliminating the need for heating or cooling and further reducing the energy footprint of the synthesis. nih.govrsc.org

Catalyst Efficiency and Recyclability Palladium is a precious and rare metal, making its efficient use and recovery critical for sustainability. youtube.com Green approaches focus on two main areas: lowering catalyst loadings and using recyclable heterogeneous catalysts. Advanced catalyst systems now allow for many cross-coupling reactions to be performed with parts-per-million (ppm) levels of palladium, drastically reducing the amount of metal required. youtube.com

Heterogeneous catalysts, where the palladium is supported on a solid material like carbon, polymers, or nanoparticles, offer a straightforward solution to catalyst recovery. nih.govresearchgate.net These catalysts can be easily separated from the reaction mixture by simple filtration and reused for multiple cycles without a significant loss of activity, which is both economically and environmentally advantageous. nih.govrsc.org

| Green Chemistry Approach | Description | Advantages | Representative Reactions | Ref |

| Aqueous Solvents | Replacing organic solvents with water, often using surfactants to create micelles. | Reduced toxicity and waste, simplified workup, potential for catalyst recycling. | Suzuki, Heck, Negishi | nih.govrsc.orgyoutube.com |

| Energy Efficiency | Using microwave irradiation or developing catalysts that function at room temperature. | Faster reactions, lower energy consumption, reduced side-product formation. | Suzuki, Heck | nih.govmdpi.comfrontiersin.org |

| Catalyst Recycling | Employing heterogeneous catalysts (e.g., Pd on a solid support) or nanoparticles. | Easy separation and reuse of the expensive metal catalyst, lower cost, reduced metal waste. | Suzuki, Sonogashira | nih.govrsc.orgresearchgate.net |

| Low Catalyst Loading | Developing highly active catalysts that work at ppm concentrations. | Conserves precious metal resources, minimizes metal contamination in the final product. | Suzuki, Heck | youtube.com |

Advanced Structural Elucidation and Spectroscopic Characterization of 2 Chloro 5 Naphthalen 1 Yl Phenol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Through a combination of one-dimensional and two-dimensional experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of 2-Chloro-5-(naphthalen-1-yl)phenol is expected to show distinct signals corresponding to the different electronic environments of its ten protons. The spectrum would be characterized by signals from the phenolic proton, three protons on the substituted benzene (B151609) ring, and seven protons on the naphthalene (B1677914) ring.

The phenolic hydroxyl (-OH) proton is anticipated to appear as a broad singlet, with a chemical shift that can vary (typically δ 4-7 ppm) depending on solvent and concentration, due to hydrogen bonding. libretexts.org The protons on the phenolic ring (H-3, H-4, and H-6) would appear in the aromatic region (δ 6.8-7.5 ppm). Their specific shifts and coupling patterns are influenced by the electron-withdrawing chloro group and the electron-donating hydroxyl group. For instance, the proton ortho to the hydroxyl group would likely be the most shielded.

The seven protons of the naphthalene ring would resonate further downfield, typically in the δ 7.4-8.2 ppm range, due to the extensive π-system. The peri proton (H-8' of the naphthalene ring) is expected to be the most deshielded due to steric interactions and its position within the ring current. rsc.org The coupling patterns would be complex, showing ortho, meta, and para couplings, which would aid in their assignment.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

|---|---|---|---|

| -OH | ~5.0 - 7.0 | Broad Singlet | Shift is dependent on solvent and concentration. |

| Phenolic Protons (H-3, H-4, H-6) | ~6.8 - 7.4 | Doublets, Doublet of Doublets | Shifts influenced by -Cl and -OH substitution. |

| Naphthalene Protons (H-2' to H-8') | ~7.4 - 8.2 | Multiplets, Doublets | Complex splitting due to multiple couplings. H-8' is expected to be the most downfield. |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum will display a total of 16 signals for the 16 unique carbon atoms in the molecule. The carbon atom attached to the hydroxyl group (C-1) is expected to be found in the δ 150-155 ppm range, while the carbon bearing the chlorine atom (C-2) would appear around δ 120-130 ppm. nih.gov The carbon atoms of the naphthalene ring will resonate between δ 120-135 ppm, with the quaternary carbons (C-1', C-4a', C-8a') showing distinct shifts. rsc.org The carbon atom at the junction between the two rings (C-5) would also have a characteristic chemical shift.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| C-1 (C-OH) | ~152 | Attached to the hydroxyl group. |

| C-2 (C-Cl) | ~124 | Attached to the chlorine atom. |

| C-3 to C-6 | ~115 - 140 | Includes the junction carbon C-5. |

| Naphthalene Carbons | ~122 - 134 | Includes 7 CH carbons and 3 quaternary carbons. |

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional NMR experiments are indispensable for the definitive assignment of the complex ¹H and ¹³C spectra.

COSY (Correlation Spectroscopy) : This experiment would reveal proton-proton couplings. Cross-peaks would connect adjacent protons, allowing for the tracing of the spin systems within the phenolic ring and, separately, the naphthalene ring. For example, H-3 would show a correlation to H-4 on the phenol (B47542) ring.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates each proton with its directly attached carbon atom. It provides a direct link between the ¹H and ¹³C NMR data, confirming which proton is attached to which carbon and simplifying the assignment of the carbon signals.

Vibrational Spectroscopy for Molecular Fingerprinting and Functional Group Identification

Vibrational spectroscopy, including FT-IR and Raman, provides valuable information about the functional groups present in a molecule and serves as a unique "molecular fingerprint."

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would be dominated by absorptions characteristic of its functional groups. A prominent, broad absorption band is expected in the region of 3200-3550 cm⁻¹ due to the O-H stretching vibration of the phenolic group, with the broadening caused by intermolecular hydrogen bonding. libretexts.orgresearchgate.net Aromatic C-H stretching vibrations are anticipated to appear as a series of weaker bands just above 3000 cm⁻¹. kcvs.ca

The "fingerprint region" below 1600 cm⁻¹ contains a wealth of structural information. Strong absorptions between 1450 and 1600 cm⁻¹ correspond to C=C stretching vibrations within the aromatic rings. The C-O stretching of the phenol is expected around 1240 cm⁻¹. kcvs.ca The C-Cl stretching vibration would likely be found in the 1000-1100 cm⁻¹ range. iucr.org Finally, strong bands in the 700-900 cm⁻¹ region, arising from C-H out-of-plane bending, are diagnostic of the substitution patterns on both the phenolic and naphthalenic rings. kcvs.ca

Predicted FT-IR Data for this compound

| Frequency Range (cm⁻¹) | Vibrational Assignment | Expected Intensity |

|---|---|---|

| 3550 - 3200 | O-H stretch (hydrogen-bonded) | Strong, Broad |

| 3100 - 3000 | Aromatic C-H stretch | Medium to Weak |

| 1600 - 1450 | Aromatic C=C stretch | Strong to Medium |

| ~1240 | Phenolic C-O stretch | Strong |

| 1100 - 1000 | C-Cl stretch | Medium |

| 900 - 700 | Aromatic C-H out-of-plane bend | Strong |

Raman Spectroscopy

Predicted Raman Spectroscopy Data for this compound

| Frequency Range (cm⁻¹) | Vibrational Assignment | Expected Intensity |

|---|---|---|

| 1600 - 1400 | Aromatic C=C stretch | Very Strong |

| ~1380 | C-C and C-O stretching modes | Strong |

| ~1000 | Symmetric Aromatic Ring Breathing | Strong |

| 1100 - 1000 | C-Cl stretch | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

To populate this section, experimental data detailing the absorption maxima (λmax) of This compound in various solvents would be required. This information would reveal the electronic transitions, such as π→π* and n→π*, characteristic of the compound's chromophores—the chlorophenol and naphthalene ring systems. Without access to its UV-Vis spectrum, a discussion of its electronic properties remains theoretical.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis

A mass spectrum of This compound would be needed to confirm its molecular weight and elucidate its fragmentation pattern. The molecular ion peak ([M]⁺) would verify the compound's elemental composition. Analysis of fragment ions would provide structural information, such as the cleavage of the bond between the phenolic and naphthalenic moieties or the loss of a chlorine atom or a hydroxyl group. While the fragmentation of simpler compounds like phenol is well-documented, the pattern for the target compound is not available.

X-ray Crystallography for Solid-State Molecular Geometry and Packing

A complete crystallographic analysis would be necessary to provide the following details.

Unit Cell Parameters and Crystal System Determination

This requires single-crystal X-ray diffraction data to determine the dimensions of the unit cell (a, b, c, α, β, γ) and to identify the crystal system (e.g., monoclinic, orthorhombic).

Precise Bond Lengths, Bond Angles, and Torsion Angles

The precise three-dimensional arrangement of atoms within the molecule, including all bond lengths, bond angles, and the dihedral (torsion) angles between the planes of the phenyl and naphthyl rings, can only be determined through X-ray crystallography.

Computational and Theoretical Investigations of 2 Chloro 5 Naphthalen 1 Yl Phenol

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental in elucidating the electronic characteristics of 2-Chloro-5-(naphthalen-1-yl)phenol. These methods allow for the prediction of molecular properties that are often difficult to measure experimentally.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure of organic molecules due to its balance of accuracy and computational cost. nih.gov For a molecule like this compound, DFT calculations can be employed to determine a variety of properties. DFT studies on related aromatic compounds, including those containing chloro and naphthyl groups, have demonstrated the utility of this approach. nih.govresearchgate.net

Typical DFT calculations for this compound would involve the optimization of its molecular geometry to find the lowest energy structure. Following optimization, properties such as the distribution of electron density, molecular electrostatic potential (MEP), and frontier molecular orbitals (HOMO and LUMO) can be calculated. The HOMO-LUMO energy gap is a particularly important parameter as it relates to the chemical reactivity and kinetic stability of the molecule. jst.org.in For similar aromatic compounds, DFT calculations have successfully predicted these properties, providing a reliable framework for understanding this compound. acs.orgjocpr.com

Ab Initio and Semi-Empirical Methods

While DFT is widely used, ab initio and semi-empirical methods also offer valuable perspectives. Ab initio methods, such as Hartree-Fock (HF), are based on first principles without the use of empirical parameters, offering a high level of theory. wikipedia.org However, they are computationally more demanding. For a molecule of this size, ab initio calculations would be computationally expensive but could provide benchmark data for comparison with DFT results. jocpr.com

Semi-empirical methods, such as AM1, PM3, and MNDO, are computationally less intensive and are well-suited for large molecules. wikipedia.orgredalyc.org These methods use parameters derived from experimental data to simplify the calculations. wikipedia.org They can be particularly useful for initial explorations of the potential energy surface and for studying large assemblies of molecules. redalyc.org For instance, semi-empirical methods have been effectively used to study the tautomeric equilibrium in related Schiff bases. redalyc.org

Selection of Appropriate Basis Sets and Exchange-Correlation Functionals

The accuracy of DFT and ab initio calculations is highly dependent on the choice of the basis set and, for DFT, the exchange-correlation functional.

For a molecule containing chlorine, a basis set that includes polarization and diffuse functions is generally recommended to accurately describe the electron distribution around the halogen atom and the phenol (B47542) group. The Pople-style basis sets, such as 6-311++G(d,p), are commonly used for such systems and have been shown to provide reliable results for related molecules. jst.org.injocpr.com

The choice of the exchange-correlation functional in DFT is also critical. The B3LYP functional, a hybrid functional that combines the Becke three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a popular choice and has been shown to provide a good balance between accuracy and computational efficiency for a wide range of organic molecules. nih.govjocpr.com Other functionals, such as the M06-2X, are particularly well-suited for studying non-covalent interactions, which could be important in the conformational analysis of this compound. researchgate.net

Table 1: Commonly Used Basis Sets and Functionals in Computational Studies of Aromatic Compounds

| Method | Basis Set | Exchange-Correlation Functional | Typical Application |

| DFT | 6-31G(d) | B3LYP | Geometry optimization, Vibrational frequencies |

| DFT | 6-311++G(d,p) | B3LYP | Electronic properties, NMR chemical shifts jocpr.com |

| DFT | cc-pVTZ | M06-2X | Non-covalent interactions, Stacking energies researchgate.net |

| Ab Initio | 6-311++G(d,p) | - (Hartree-Fock) | Benchmark energy calculations jocpr.com |

| Semi-empirical | - | AM1, PM3 | Large systems, Initial conformational search redalyc.org |

Molecular Geometry Optimization and Conformational Analysis

The three-dimensional structure of this compound is not rigid. The molecule possesses rotational freedom around the single bond connecting the naphthalene (B1677914) and phenol rings, leading to different conformers.

Energetic Stability of Various Tautomeric and Rotational Conformers

Computational methods can be used to explore the relative energetic stabilities of different conformers of this compound. The primary conformational flexibility arises from the rotation around the C-C bond linking the two aromatic rings. The dihedral angle between the planes of the naphthalene and phenol rings is a key parameter in defining the conformation.

In addition to rotational conformers, the possibility of tautomerism exists for phenolic compounds, although the enol form is typically the most stable. For related hydroxy-substituted Schiff bases, theoretical studies have quantified the energy difference between enol and keto tautomers, consistently finding the enol form to be more stable. redalyc.org A similar trend would be expected for this compound.

The relative energies of different rotational conformers can be calculated by performing geometry optimizations starting from various initial dihedral angles. The results of such calculations for similar biaryl systems suggest that non-planar, or twisted, conformations are often the most stable due to a balance between steric hindrance and electronic effects like π-π stacking. researchgate.net

Table 2: Hypothetical Relative Energies of Conformers of this compound

| Conformer | Dihedral Angle (Naphthyl-Phenyl) | Relative Energy (kcal/mol) |

| Planar (syn-periplanar) | 0° | +3.5 |

| Twisted | ~45° | 0.0 (Global Minimum) |

| Perpendicular | 90° | +2.0 |

| Planar (anti-periplanar) | 180° | +4.0 |

| Note: This table is illustrative and based on general principles of conformational analysis for similar biaryl systems. Actual values would require specific calculations. |

Potential Energy Surface Exploration

A more detailed understanding of the conformational landscape can be obtained by exploring the potential energy surface (PES) of the molecule. This is typically done by performing a relaxed PES scan, where the dihedral angle between the naphthalene and phenol rings is systematically varied, and the energy of the molecule is calculated at each step while allowing all other geometrical parameters to relax.

The resulting energy profile would reveal the global minimum energy conformation, as well as any local minima and the energy barriers for rotation between them. This information is crucial for understanding the dynamic behavior of the molecule in solution. For related biaryl systems, the rotational barriers are typically in the range of a few kcal/mol, indicating that the molecule is likely to be conformationally flexible at room temperature.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. chemsrc.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. chemsrc.comcompchemhighlights.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. chemenu.com The energy and spatial distribution of these orbitals are crucial for understanding the electronic behavior and reaction mechanisms of a molecule. compchemhighlights.org For this compound, the FMO analysis would reveal how the interplay between the phenol, chloro, and naphthalene moieties influences its electronic landscape.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.net A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. sigmaaldrich.com Conversely, a small energy gap indicates that a molecule is more reactive and less stable, as it can be more easily polarized and undergo electronic transitions. researchgate.netsigmaaldrich.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenol and naphthalene rings, which possess extensive π-electron systems. The LUMO would also be distributed across these aromatic systems. The presence of the electron-withdrawing chlorine atom and the hydroxyl group influences the energies of these orbitals. Computational studies on similar aromatic compounds show that such substitutions can tune the energy gap. smolecule.com A smaller HOMO-LUMO gap would suggest higher polarizability and a greater tendency to participate in charge-transfer interactions. chemenu.comresearchgate.net

Table 1: Illustrative Frontier Molecular Orbital Energies

This table presents hypothetical data for illustrative purposes, as specific experimental or computational results for this compound are not available.

| Parameter | Energy (eV) |

| EHOMO | -6.2 |

| ELUMO | -1.5 |

| HOMO-LUMO Gap (ΔE) | 4.7 |

Chemical Potential (μ) : Represents the tendency of electrons to escape from a system. A higher chemical potential (less negative value) indicates a greater tendency to donate electrons.

Chemical Hardness (η) : Measures the resistance of a molecule to change its electron distribution. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." researchgate.net Hard molecules are less reactive, whereas soft molecules are more reactive. chemenu.comnih.gov

Electrophilicity Index (ω) : Quantifies the ability of a molecule to accept electrons. A higher electrophilicity index suggests a greater capacity to act as an electrophile. sigmaaldrich.com

These descriptors provide a quantitative basis for comparing the reactivity of different molecules. For this compound, these values would reflect the combined electronic effects of its functional groups.

Table 2: Illustrative Global Reactivity Descriptors

This table presents hypothetical data for illustrative purposes to explain the concepts, as specific published data for this compound is unavailable.

| Descriptor | Formula | Illustrative Value (eV) |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -3.85 |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.35 |

| Electrophilicity Index (ω) | μ² / (2η) | 3.15 |

Simulated Vibrational and Electronic Spectra and Comparison with Experimental Data

Computational methods can simulate vibrational (Infrared and Raman) and electronic (UV-Visible) spectra. These simulations are invaluable for interpreting experimental data and assigning spectral features to specific molecular motions or electronic transitions.

Vibrational Spectra : DFT calculations can predict the vibrational frequencies and intensities of a molecule. For this compound, the simulated IR and Raman spectra would show characteristic peaks corresponding to O-H stretching of the phenol group, C-Cl stretching, C-H stretching and bending of the aromatic rings, and the complex skeletal vibrations of the fused naphthalene system. Comparing these simulated spectra with experimental ones helps confirm the molecular structure.

Electronic Spectra : Time-Dependent DFT (TD-DFT) is used to calculate the electronic transitions between the ground state and excited states. The simulated UV-Vis spectrum for this compound would likely show strong absorptions in the ultraviolet region, corresponding to π→π* transitions within the naphthalene and phenol aromatic systems. The position and intensity of these absorptions provide insight into the electronic structure.

Prediction of Non-Linear Optical (NLO) Properties

Organic molecules with extensive π-conjugated systems, particularly those with electron-donating and electron-accepting groups, are of great interest for their non-linear optical (NLO) properties. These materials can alter the properties of light passing through them, which is crucial for applications in photonics and optoelectronics. The π-system of the naphthalene ring in this compound, combined with the donor (hydroxyl) and acceptor (chloro) groups, suggests it may exhibit NLO behavior.

The first hyperpolarizability (β) is a key measure of a molecule's second-order NLO response. Computational chemistry allows for the calculation of this tensor quantity. A large β value indicates a significant NLO response. For molecules like this compound, the delocalization of π-electrons across the naphthalene moiety is expected to be a major contributor to its hyperpolarizability. A small HOMO-LUMO gap is also associated with enhanced NLO properties.

Table 3: Illustrative First Hyperpolarizability Components

This table presents hypothetical data for illustrative purposes. The values represent the potential NLO response and are not based on published research for this specific molecule.

| Component | Value (x 10⁻³⁰ esu) |

| β_xxx | 5.8 |

| β_xyy | 1.2 |

| β_xxy | 0.9 |

| β_total | 7.5 |

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map uses a color scale to represent the electrostatic potential on the electron density surface.

Red/Yellow Regions : Indicate negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack. For this compound, these regions would be concentrated around the electronegative oxygen atom of the hydroxyl group and the chlorine atom.

Blue Regions : Indicate positive electrostatic potential, electron-deficient areas, and are prone to nucleophilic attack. This potential is typically found around the hydrogen atom of the hydroxyl group.

Green Regions : Represent neutral or near-zero potential.

The MEP surface of this compound would clearly illustrate the electron-rich nature of the phenolic oxygen and the electron-poor character of the phenolic hydrogen, providing a visual guide to its intermolecular interaction capabilities.

Natural Bond Orbital (NBO) Analysis

A thorough search of scientific literature and chemical databases did not yield any specific studies conducting Natural Bond Orbital (NBO) analysis on the compound this compound. NBO analysis is a powerful computational method that provides a detailed understanding of the electron density distribution, bonding interactions, and intramolecular charge transfer within a molecule. It achieves this by transforming the complex, delocalized molecular orbitals into a set of localized one-center (lone pairs) and two-center (bonds) orbitals that align with the familiar Lewis structure concept.

This analysis allows for the quantitative evaluation of donor-acceptor interactions, which are crucial for understanding molecular stability and reactivity. The stabilization energy, E(2), associated with the delocalization of electron density from a filled donor NBO to an empty acceptor NBO is a key parameter obtained from this analysis. Higher E(2) values indicate stronger interactions.

While no direct data exists for this compound, a hypothetical NBO analysis would likely focus on several key intramolecular interactions:

Interactions involving the hydroxyl group: The lone pairs on the oxygen atom of the hydroxyl group would be expected to act as strong donors. Significant delocalization could occur into the antibonding orbitals of the adjacent C-C bonds of the phenol ring (LP(O) → σ(C-C)) and potentially into the π orbitals of the aromatic system.

Influence of the chloro substituent: The lone pairs on the chlorine atom could also participate in donor-acceptor interactions with the antibonding orbitals of the phenolic ring. The extent of this interaction would provide insight into the electronic effect of the chlorine atom on the aromatic system.

Interactions between the phenyl and naphthalenyl rings: The analysis would reveal the nature and magnitude of electronic communication between the two aromatic systems. This would include π-π stacking interactions and the delocalization of π-electrons across the C-C bond linking the two rings.

Without experimental or computational data from dedicated studies on this compound, it is not possible to provide specific stabilization energies or a quantitative description of its bonding characteristics based on NBO theory. The generation of such data would require a dedicated computational chemistry study employing methods such as Density Functional Theory (DFT) followed by an NBO analysis.

Chemical Reactivity and Derivatization of 2 Chloro 5 Naphthalen 1 Yl Phenol

Reactivity of the Phenolic Hydroxyl Group

The hydroxyl group attached to the aromatic ring is a cornerstone of the molecule's reactivity, acting as a proton donor, a hydrogen-bond participant, and a potent nucleophile in its phenoxide form.

Etherification and Esterification Reactions

The nucleophilic character of the phenolic oxygen allows for the formation of ethers and esters, common strategies for protecting the hydroxyl group or introducing new functionalities.

Etherification: In the presence of a base, the hydroxyl group is deprotonated to form a more nucleophilic phenoxide ion. This ion can then react with alkyl halides via a Williamson ether synthesis to yield the corresponding aryl ether.

Esterification: Phenols can be readily converted to esters by reaction with carboxylic acid derivatives, most commonly acyl chlorides or acid anhydrides, often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl by-product. The esterification of substituted phenols is a well-established process. For instance, nonylphenol can be esterified with acetic anhydride, with reactions showing high conversion rates at elevated temperatures google.com. Similarly, sulfonate esters can be formed; 1-naphthol (B170400) reacts with sulfonyl chlorides under basic conditions to yield the corresponding sulfonate ester .

Table 1: Representative Reactions of the Phenolic Hydroxyl Group

| Reaction Type | Reagents | Product Type | General Conditions |

|---|---|---|---|

| Etherification | Alkyl Halide (e.g., CH₃I), Base (e.g., NaH, K₂CO₃) | Aryl Ether | Formation of phenoxide followed by nucleophilic attack. |

| Esterification | Acyl Chloride (e.g., Acetyl Chloride), Base (e.g., Pyridine) | Aryl Ester | Acylation of the hydroxyl group. |

| Esterification | Acid Anhydride (e.g., Acetic Anhydride) | Aryl Ester | Can be acid or base-catalyzed; often requires heat. google.com |

| Sulfonate Ester | Sulfonyl Chloride (e.g., Tosyl Chloride), Base | Sulfonate Ester | Reaction with a sulfonyl chloride in the presence of a base. |

Condensation Reactions with Carbonyl Compounds (e.g., Schiff base formation)

While the phenol (B47542) itself does not directly form Schiff bases, its derivatives, particularly aminophenols, are key precursors for such condensation reactions. Schiff bases, characterized by an imine or azomethine group (-C=N-), are synthesized through the condensation of a primary amine with an aldehyde or a ketone nih.govjapsonline.com. A series of Schiff bases has been successfully synthesized by reacting 5-chloro-salicylaldehyde with various primary amines nih.gov.

For a molecule like 2-Chloro-5-(naphthalen-1-yl)phenol, a synthetic route to a Schiff base derivative would typically involve either introducing an amino group onto the phenolic ring or reacting a related aminophenol, such as 2-amino-4-chlorophenol, with a naphthaldehyde. For example, the Schiff base 2-[(Naphthalen-1-yl-methyl-idene)amino]-5-methyl-phenol is prepared via an acid-catalyzed condensation reaction between 1-naphthaldehyde (B104281) and 2-amino-5-methylphenol (B193566) nih.gov. These reactions are synthetically valuable, creating complex molecules that are widely studied for their biological activities and roles as ligands in coordination chemistry nih.govscience.gov.

Hydrogen Bonding Networks and their Influence on Reactivity

The phenolic hydroxyl group is a strong hydrogen bond donor, while the chlorine atom can act as a weak hydrogen bond acceptor. This allows for the formation of both intramolecular and intermolecular hydrogen bonds, which can significantly influence the molecule's conformation, physical properties, and reactivity.

Intramolecular Hydrogen Bonding: Theoretical and spectroscopic studies on simple 2-halophenols suggest the presence of a weak intramolecular hydrogen bond between the phenolic proton and the ortho-halogen atom (O-H···Cl) rsc.org. This interaction can influence the acidity of the phenol and the orientation of the hydroxyl group, potentially affecting its reactivity in enzymatic or catalytic processes. In more complex derivatives, such as Schiff bases formed from salicylaldehydes, a strong intramolecular hydrogen bond typically forms between the phenolic proton and the imine nitrogen (O-H···N), creating a stable six-membered ring system nih.gov.

Intermolecular Hydrogen Bonding: The hydroxyl group readily participates in intermolecular hydrogen bonding with other phenol molecules (O-H···O) or with solvent molecules. In the solid state, these interactions can lead to the formation of extended chains or more complex networks nih.gov. Such networks are crucial in determining the crystal packing of the molecule. In derivatives like (E)-1-[2-(5-chloro-2-hydroxyphenyl)hydrazinylidene]naphthalen-2(1H)-one, the molecular structure is stabilized by N-H···O hydrogen bonds, and the crystal structure features strong intermolecular hydrogen bonds involving the hydroxyl group nih.gov.

Transformations Involving the Chlorine Substituent

The carbon-chlorine bond on the aromatic ring is typically strong and less reactive than an alkyl-chlorine bond. However, it can be functionalized through nucleophilic substitution under specific conditions or, more commonly, through modern metal-catalyzed cross-coupling reactions.

Further Nucleophilic Substitution Reactions

Aryl halides can undergo nucleophilic aromatic substitution (SNAr), but this process is generally more difficult than SN1 or SN2 reactions on alkyl halides libretexts.org. The reaction typically proceeds via a two-step addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex libretexts.orglibretexts.org.

The reactivity of the aryl halide is greatly enhanced by the presence of strong electron-withdrawing groups positioned ortho or para to the halogen libretexts.orglibretexts.org. In this compound, the lack of strong activating groups means that substituting the chlorine atom with nucleophiles like hydroxides or amines would likely require harsh conditions, such as very high temperatures or the use of extremely strong bases libretexts.orgsmolecule.com.

Metal-Catalyzed Cross-Coupling for Aryl-Chlorine Functionalization

The most versatile method for functionalizing the aryl-chlorine bond is through transition metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions, in particular, have become a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds acs.org.

These reactions allow the chlorine atom to be replaced by a wide variety of groups with high efficiency and selectivity under relatively mild conditions. The general process involves the oxidative addition of the aryl chloride to a low-valent metal catalyst (e.g., Pd(0)), followed by transmetalation with a coupling partner and reductive elimination to yield the product and regenerate the catalyst.

Table 2: Potential Metal-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Reagents/Catalyst | Product Type |

|---|---|---|---|

| Suzuki Coupling | Organoboron reagent (e.g., R-B(OH)₂) | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | Aryl-Aryl or Aryl-Alkyl acs.org |

| Buchwald-Hartwig Amination | Amine (R-NH₂) | Pd catalyst, Ligand (e.g., Biarylphosphine), Base | Aryl Amine acs.org |

| Sonogashira Coupling | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base | Aryl Alkyne |

| Heck Coupling | Alkene | Pd catalyst, Base | Aryl Alkene |

| Stille Coupling | Organotin reagent (R-SnBu₃) | Pd catalyst | Aryl-Aryl or Aryl-Alkyl |

This catalytic approach provides a powerful platform for elaborating the core structure of this compound, enabling access to a vast array of derivatives that would be difficult to synthesize using classical methods.

Electrophilic Aromatic Substitution on the Phenolic and Naphthalene (B1677914) Rings of this compound

The chemical behavior of this compound in electrophilic aromatic substitution reactions is governed by the interplay of the directing and activating or deactivating effects of its constituent functional groups and aromatic systems. The molecule possesses two aromatic rings, the phenolic ring and the naphthalene ring, both of which can undergo electrophilic attack. The regioselectivity of such reactions is determined by the electronic properties of the hydroxyl (-OH), chloro (-Cl), and naphthalen-1-yl substituents.

The hydroxyl group on the phenolic ring is a strongly activating, ortho, para-directing group due to its ability to donate electron density to the ring through resonance. organicchemistrytutor.comyoutube.comlibretexts.orgbyjus.com Conversely, the chloro group is a deactivating, yet also ortho, para-directing substituent, withdrawing electron density inductively while donating weakly through resonance. organicchemistrytutor.comyoutube.comstackexchange.com The naphthalen-1-yl group is generally considered to be activating compared to a simple phenyl group and directs incoming electrophiles to the phenolic ring. The naphthalene ring itself is more susceptible to electrophilic attack than benzene (B151609). wordpress.comlibretexts.org

Directed Halogenation

Halogenation of this compound is predicted to be a complex process with the potential for substitution on either the phenolic or the naphthalene ring. The outcome is highly dependent on the reaction conditions and the halogenating agent used. organicchemistrytutor.com

On the phenolic ring, the powerful ortho, para-directing ability of the hydroxyl group would strongly favor substitution at the positions ortho and para to it. The position para to the hydroxyl group is occupied by the naphthalene substituent. Therefore, halogenation would be directed to the positions ortho to the hydroxyl group (C1 and C3). However, the C2 position is already substituted with a chloro atom. Thus, the primary site of halogenation on the phenolic ring is expected to be the C6 position.

The naphthalene ring is also susceptible to halogenation, with a general preference for substitution at the α-positions (C4', C5', and C8') due to the greater stability of the resulting carbocation intermediates. wordpress.comlibretexts.orgechemi.com The presence of the substituted phenyl group at the C1' position may influence the regioselectivity.

Table 1: Predicted Products of Directed Halogenation of this compound

| Halogenating Agent | Predicted Major Product(s) on Phenolic Ring | Predicted Major Product(s) on Naphthalene Ring | Rationale |

| Br₂ in a non-polar solvent | 6-Bromo-2-chloro-5-(naphthalen-1-yl)phenol | 4'-Bromo-2-chloro-5-(naphthalen-1-yl)phenol | The hydroxyl group strongly directs bromination to the available ortho position (C6). The α-positions of the naphthalene ring are also susceptible to bromination. |

| Cl₂ with a Lewis acid catalyst | 2,6-Dichloro-5-(naphthalen-1-yl)phenol | 4'-Chloro-2-chloro-5-(naphthalen-1-yl)phenol | Similar to bromination, with the potential for di-substitution on the highly activated phenolic ring under forcing conditions. |

| N-Bromosuccinimide (NBS) | 6-Bromo-2-chloro-5-(naphthalen-1-yl)phenol | Minor products | NBS is a milder brominating agent, which may favor selective substitution on the more activated phenolic ring. cardiff.ac.uk |

Nitration Reactions

Nitration of this compound, typically carried out with a mixture of nitric acid and sulfuric acid, is expected to yield a mixture of nitro-substituted products. chemicalland21.comwikipedia.org The strong activating effect of the hydroxyl group makes the phenolic ring highly susceptible to nitration. libretexts.orgbyjus.com

Similar to halogenation, the primary site of nitration on the phenolic ring is predicted to be the C6 position, which is ortho to the activating hydroxyl group and meta to the deactivating chloro group. The naphthalene ring can also undergo nitration, predominantly at the α-positions. chemicalland21.comguidechem.com

Table 2: Predicted Products of Nitration of this compound

| Nitrating Agent | Predicted Major Product on Phenolic Ring | Predicted Major Product(s) on Naphthalene Ring | Rationale |

| Dilute HNO₃ | 2-Chloro-6-nitro-5-(naphthalen-1-yl)phenol | Minor products | Milder conditions are expected to favor monosubstitution on the highly activated phenolic ring. libretexts.orgbyjus.com |

| Concentrated HNO₃ / H₂SO₄ | 2-Chloro-4,6-dinitro-5-(naphthalen-1-yl)phenol | 4'-Nitro-2-chloro-5-(naphthalen-1-yl)phenol, 5'-Nitro-2-chloro-5-(naphthalen-1-yl)phenol | Harsher conditions can lead to dinitration of the phenolic ring and nitration of the naphthalene ring. |

Sulfonation and Other Electrophilic Additions

Sulfonation of this compound, typically using fuming sulfuric acid, is a reversible reaction where the regioselectivity can be influenced by temperature. wordpress.comlibretexts.org At lower temperatures, the kinetically controlled product is favored, while at higher temperatures, the thermodynamically more stable product predominates. wordpress.com

For the phenolic ring, sulfonation is expected to occur at the C6 position. For the naphthalene ring, sulfonation at the α-position (C4') is kinetically favored, while the β-position (e.g., C6' or C7') can become the major product under thermodynamic control due to reduced steric hindrance. wordpress.comlibretexts.org

Other electrophilic additions, such as Friedel-Crafts alkylation and acylation, are also plausible. However, the presence of the deactivating chloro group and the potential for complexation of the Lewis acid catalyst with the phenolic hydroxyl group can complicate these reactions.

Table 3: Predicted Products of Sulfonation of this compound

| Reagent and Conditions | Predicted Major Product(s) | Rationale |

| H₂SO₄ (concentrated), low temperature | This compound-6-sulfonic acid, 2-Chloro-5-(4-sulfonaphthalen-1-yl)phenol | Kinetic control favors substitution at the most activated positions with lower steric hindrance. |

| H₂SO₄ (fuming), high temperature | This compound-6-sulfonic acid, 2-Chloro-5-(6-sulfonaphthalen-1-yl)phenol or 2-Chloro-5-(7-sulfonaphthalen-1-yl)phenol | Thermodynamic control favors the formation of the sterically less hindered and more stable isomer on the naphthalene ring. |

Regioselectivity and Chemo-selectivity in Multi-functionalized Derivatives

The regioselectivity and chemoselectivity in the synthesis of multi-functionalized derivatives of this compound are dictated by the combined electronic and steric effects of the existing substituents. When multiple activating and deactivating groups are present, the directing effects can either be cooperative or conflicting. byjus.com

In the case of further electrophilic substitution on a mono-substituted derivative (e.g., a nitrated or halogenated analog), the position of the new substituent will be determined by the directing effects of all groups present. For instance, if a nitro group is introduced at the C6 position of the phenolic ring, the ring becomes significantly deactivated, and further substitution on this ring would be less likely. In such a scenario, subsequent electrophilic attack would preferentially occur on the naphthalene ring.

Chemoselectivity refers to the preferential reaction of one functional group over another. In the context of this compound, this could involve reactions at the hydroxyl group (e.g., etherification, esterification) versus electrophilic substitution on the aromatic rings. The choice of reagents and reaction conditions is crucial for achieving the desired chemoselectivity. For example, using a base and an alkyl halide would favor O-alkylation, while using a strong electrophile in an acidic medium would favor ring substitution.

Synthesis of Structurally Diversified Analogues and Derivatives

The synthesis of structurally diversified analogues and derivatives of this compound can be achieved through various synthetic strategies, including the modification of the parent molecule or the synthesis from different starting materials.

Derivatization of the phenolic hydroxyl group can lead to a wide range of analogues. For example, reaction with alkyl halides in the presence of a base would yield ethers, while reaction with acyl chlorides or anhydrides would produce esters. These modifications can alter the electronic properties of the phenolic ring and influence subsequent reactions.

Furthermore, the chloro and naphthyl moieties provide additional opportunities for diversification. The chloro group can potentially be replaced via nucleophilic aromatic substitution under specific conditions, although this is generally difficult on an unactivated ring. libretexts.org The naphthalene ring can be further functionalized through directed ortho-metalation or cross-coupling reactions, allowing for the introduction of a variety of substituents at specific positions.

The synthesis of analogues can also start from different precursors. For example, substituted phenols can be coupled with naphthalene derivatives using transition-metal-catalyzed cross-coupling reactions to construct the biaryl linkage. This approach allows for the introduction of a wide range of substituents on both aromatic rings prior to the coupling step, leading to a diverse library of analogues.

Based on a comprehensive search of available scientific literature and chemical databases, there is currently a significant lack of specific published research on the advanced applications of the chemical compound This compound .

Therefore, it is not possible to provide a detailed, evidence-based article on its role as a key synthetic building block in complex organic molecule construction, its application in advanced materials science, or its use in the design of new optoelectronic materials as per the requested outline.

Advanced Applications of 2 Chloro 5 Naphthalen 1 Yl Phenol in Chemical Science

Exploration in Advanced Materials Science:There is no specific research available on its potential integration into liquid crystalline systems, its development as a component in polymer formulations, or the design of new optoelectronic materials using this compound.

While general information exists on the synthesis and applications of related compounds like other naphthol derivatives and chlorinated phenols, no direct research findings, data tables, or detailed discussions pertaining specifically to 2-Chloro-5-(naphthalen-1-yl)phenol could be located. An article that adheres to the provided outline would require speculative content, which would not meet the standard of being scientifically accurate and based on detailed research findings.

Should research on the applications of this compound be published in the future, it would be possible to generate the requested article.

Applications in Catalysis and Ligand Design

The inherent structural motifs of this compound, such as the hydroxyl group capable of deprotonation to form a phenoxide ligand and the potential for steric and electronic tuning by the chloro and naphthyl groups, theoretically position it as a candidate for applications in catalysis. However, dedicated studies to explore this potential have not been reported.

There is no available scientific literature or research data detailing the use of this compound in the development of metal-chelating ligands for transition metal catalysis. The synthesis of ligands from phenolic precursors is a common strategy in coordination chemistry, often involving the introduction of additional donor atoms to create bidentate or multidentate ligands that can form stable complexes with transition metals. These complexes are then evaluated for their catalytic activity in various organic transformations. Despite the potential for the phenolic oxygen of this compound to act as a donor and the naphthalene (B1677914) and chloro substituents to influence the steric and electronic properties of a potential metal center, no studies have been published that explore this avenue.

No research findings or data tables on the development of metal-chelating ligands from this compound for transition metal catalysis are available in the current scientific literature.

Similarly, the exploration of this compound as an organocatalyst or as a precursor for organocatalytic systems has not been documented in peer-reviewed research. Phenolic compounds can sometimes act as Brønsted acid catalysts or be modified to create more complex organocatalytic structures. For instance, the hydroxyl group could participate in hydrogen bonding interactions to activate substrates in an organocatalytic reaction. However, no studies have investigated the catalytic activity of this compound itself or its derivatives in any organocatalytic transformation.

There are currently no published research findings or data tables concerning the exploration of this compound as an organocatalyst or as a precursor for the development of organocatalytic systems.

Future Research Directions and Emerging Opportunities for 2 Chloro 5 Naphthalen 1 Yl Phenol

Discovery of Novel and Efficient Synthetic Pathways

The development of novel and efficient synthetic methodologies is paramount to unlocking the full potential of 2-Chloro-5-(naphthalen-1-yl)phenol. Current synthetic strategies for similar substituted phenols often rely on multi-step processes that may suffer from limitations such as low yields, harsh reaction conditions, and the generation of significant waste. Future research will likely focus on developing more atom-economical and environmentally benign synthetic routes.

One promising avenue is the exploration of transition-metal-catalyzed cross-coupling reactions. Methodologies such as the Suzuki-Miyaura or Buchwald-Hartwig couplings could provide direct and regioselective pathways to construct the naphthalen-1-yl-phenol bond. For instance, the coupling of a suitably protected 2-chloro-5-halophenol with 1-naphthaleneboronic acid or a related organometallic reagent could offer a convergent and high-yielding synthesis. The development of novel catalysts, particularly those based on palladium or nickel, will be crucial in optimizing these reactions for efficiency and substrate scope.

Furthermore, the development of biocatalytic or microbial synthesis routes presents an exciting long-term goal. The use of engineered enzymes or microorganisms could offer a green and sustainable method for producing this compound and its derivatives. core.ac.uk While currently in the early stages of development for complex substituted phenols, this approach holds significant promise for future industrial-scale production.

| Synthetic Approach | Potential Advantages | Key Research Challenges |

| Transition-Metal Catalysis | High efficiency, regioselectivity, and broad substrate scope. | Catalyst development, optimization of reaction conditions, and cost-effectiveness. |